molecular formula C12H12 B165323 2-Ethylnaphthalene CAS No. 939-27-5

2-Ethylnaphthalene

Cat. No.: B165323
CAS No.: 939-27-5
M. Wt: 156.22 g/mol
InChI Key: RJTJVVYSTUQWNI-UHFFFAOYSA-N
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Description

2-Ethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where an ethyl group is substituted at the second position of the naphthalene ring. This compound is a colorless to light yellow liquid at room temperature and is primarily used in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnaphthalene can be synthesized through various methods. One common method involves the alkylation of naphthalene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 2-ethynylnaphthalene. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylnaphthalene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of quinones. In substitution reactions, the ethyl group and the naphthalene ring participate in electrophilic aromatic substitution, where the electron-rich aromatic ring reacts with electrophiles .

Comparison with Similar Compounds

  • 2-Methylnaphthalene
  • 1-Methylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 2-Vinylnaphthalene

Comparison: 2-Ethylnaphthalene is unique due to the presence of an ethyl group at the second position, which influences its reactivity and physical properties. Compared to 2-Methylnaphthalene, the ethyl group provides greater steric hindrance, affecting its substitution reactions. Additionally, the boiling point and density of this compound are higher than those of its methyl-substituted counterparts .

Properties

IUPAC Name

2-ethylnaphthalene
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InChI

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
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InChI Key

RJTJVVYSTUQWNI-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C12H12
Record name 2-ETHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID9061330
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Molecular Weight

156.22 g/mol
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Physical Description

2-ethylnaphthalene is a colorless liquid., Colorless liquid; [CAMEO] Clear light brown liquid; [Sigma-Aldrich MSDS]
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Boiling Point

496 °F at 760 mmHg (NTP, 1992)
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Flash Point

220 °F (NTP, 1992)
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Density

0.9922 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.03 [mmHg]
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CAS No.

939-27-5
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Melting Point

18.7 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylnaphthalene?

A1: this compound has a molecular formula of C12H12 and a molecular weight of 156.22 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, 13C NMR spectroscopy has been employed to analyze the chemical shifts of the ethyl carbons and the ipso carbon in the phenyl ring. [] Additionally, computational studies have been conducted to calculate and analyze the vibrational spectra of this compound. []

Q3: How does this compound behave under high-temperature stress?

A3: Studies investigating the thermal stability of model jet fuels have shown that this compound exhibits self-retarding oxidation at high temperatures (400 °C) and long reaction times. [] This suggests potential for its use in high-temperature applications.

Q4: Can this compound form charge-transfer complexes?

A4: Yes, research has demonstrated the ability of this compound to form weak charge-transfer complexes with C60 fullerene. [] These complexes are characterized by weak interactions between the donor (this compound) and the acceptor (C60).

Q5: What role does this compound play in the zeolite-catalyzed conversion of ethene to propene?

A5: Studies have identified this compound as a key hydrocarbon pool species in the zeolite-catalyzed conversion of ethene to propene (ETP). [] Specifically, C-2 substituted bicyclic aromatic species like this compound enhance propene formation in this reaction.

Q6: Can this compound undergo hydrodealkylation?

A6: Yes, research has focused on the hydrodealkylation of this compound, examining the reaction products and kinetics. [] This process holds significance in refining processes for petroleum products.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has played a role in understanding the properties of this compound. For example, calculations have been performed to investigate the structure and vibrational spectra of this compound. []

Q8: Is this compound found in the environment?

A8: Yes, this compound has been detected as a constituent of creosote waste, a complex mixture derived from coal tar. [] Its presence in creosote waste raises concerns about its potential release into the environment and potential risks to human health.

Q9: Can this compound be biodegraded?

A9: Yes, research has shown that this compound can be biodegraded by microorganisms. Studies have explored its biodegradation kinetics in both aqueous [] and anaerobic environments. []

Q10: What are the products of this compound biodegradation?

A10: Under specific conditions, marine bacteria can degrade this compound into the corresponding salicylic acids. [] This metabolic pathway highlights the potential for bioremediation of environments contaminated with this compound.

Q11: How is this compound typically analyzed?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing this compound. [, ] This method allows for the separation and identification of this compound from complex mixtures based on its retention time and mass spectrum.

Q12: Are there any other noteworthy applications or properties of this compound?

A12: Research has investigated the use of this compound as a probe in fluorescence studies to understand the binding dynamics of bile salt aggregates. [] It has also been detected in tobacco, contributing to the aroma profile. [] Moreover, its vapor pressure has been studied for potential applications in high-temperature processes. []

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